molecular formula C19H19NO5 B14253308 (5-methoxy-1H-indol-2-yl)-(3,4,5-trimethoxyphenyl)methanone CAS No. 370581-22-9

(5-methoxy-1H-indol-2-yl)-(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B14253308
CAS No.: 370581-22-9
M. Wt: 341.4 g/mol
InChI Key: ZECZIAOXLSRLOP-UHFFFAOYSA-N
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Description

(5-Methoxy-1H-indol-2-yl)-(3,4,5-trimethoxyphenyl)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is of interest due to its potential use as a precursor for various melatonin receptor ligands, which are important in regulating sleep and other physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methoxy-1H-indol-2-yl)-(3,4,5-trimethoxyphenyl)methanone typically involves the reaction of 5-methoxyindole with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process. Additionally, the purification steps would be optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-1H-indol-2-yl)-(3,4,5-trimethoxyphenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups on the indole and phenyl rings can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5-Methoxy-1H-indol-2-yl)-(3,4,5-trimethoxyphenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various indole derivatives with potential biological activities.

    Biology: Studied for its interactions with melatonin receptors and its potential effects on circadian rhythms.

    Medicine: Investigated for its potential use in developing new drugs for sleep disorders, depression, and other conditions related to melatonin regulation.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-methoxy-1H-indol-2-yl)-(3,4,5-trimethoxyphenyl)methanone involves its interaction with melatonin receptors, specifically MT1 and MT2. These receptors are G-protein-coupled receptors that regulate various physiological processes, including sleep-wake cycles and mood. The compound binds to these receptors, modulating their activity and influencing the downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (5-Methoxy-1H-indol-2-yl)(phenyl)methanone: Another indole derivative with similar structural features but different substituents on the phenyl ring.

    N-Acetyl-5-methoxytryptamine (Melatonin): A naturally occurring hormone with a similar indole core structure.

Uniqueness

(5-Methoxy-1H-indol-2-yl)-(3,4,5-trimethoxyphenyl)methanone is unique due to the presence of multiple methoxy groups on both the indole and phenyl rings. This structural feature may enhance its binding affinity and selectivity for melatonin receptors, making it a valuable compound for further research and development.

Properties

CAS No.

370581-22-9

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

(5-methoxy-1H-indol-2-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C19H19NO5/c1-22-13-5-6-14-11(7-13)8-15(20-14)18(21)12-9-16(23-2)19(25-4)17(10-12)24-3/h5-10,20H,1-4H3

InChI Key

ZECZIAOXLSRLOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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